(1-Ethylnonyl)cyclohexane
Description
(1-Ethylnonyl)cyclohexane is a branched alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a 1-ethylnonyl group. This substituent—a 10-carbon alkyl chain with an ethyl branch at the first position—imparts unique physicochemical properties, including increased hydrophobicity and steric bulk compared to simpler cyclohexane derivatives. Such structural features influence its solubility, biodegradability, and interactions in chemical or biological systems.
Properties
CAS No. |
13151-78-5 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
undecan-3-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
FXZJDDWIBPIHOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
Synonyms |
(1-Ethylnonyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Biodegradability and Microbial Interactions
Cyclohexane derivatives with alkyl substituents, such as methyl- or ethyl-cyclohexane, exhibit rapid biodegradation under sulfate-reducing conditions due to microbial enzymatic activity targeting the alicyclic core . However, branching and substituent size significantly alter biodegradation rates. For example, dimethylcyclohexane isomers degrade more slowly than their mono-substituted counterparts due to steric hindrance limiting enzyme-substrate interactions . By extension, the bulky 1-ethylnonyl group in (1-ethylnonyl)cyclohexane likely reduces biodegradability compared to smaller substituents, though experimental data specific to this compound are lacking.
Solvent Properties and Extraction Efficiency
Cyclohexane derivatives are widely used as solvents. The polarity and branching of substituents influence extraction efficiency. For instance, a cyclohexane:butyl acetate mixture extracts polar compounds (e.g., oxygen-containing classes up to O9) more effectively than pure cyclohexane or n-hexane . This contrasts with cyclohexane itself, which is moderately non-polar and often used in sequential extractions .
Spectral and Fragmentation Patterns
Mass spectral analysis of cyclohexane derivatives reveals characteristic fragmentation pathways. Ketone-substituted cyclohexanes exhibit neutral losses of 57 Da, while aromatic substituents show losses linked to π-electron systems . Although this compound lacks ketone or aromatic groups, its long alkyl chain may produce distinct fragmentation patterns, such as losses associated with C-C bond cleavage in the substituent. Comparative studies with compounds like 1-ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane (C15H24) could highlight differences in fragmentation due to substituent complexity .
Conformational Stability
The cyclohexane ring typically adopts a chair conformation, but substituents can force alternative conformations. For example, a cyclohexane solvate in a crystal structure adopts a twist-boat conformation due to steric constraints .
Lipophilicity and Activity Coefficients
Lipophilicity (log P) and activity coefficients (γ∞) are critical for predicting solvent-solute interactions. Cyclohexane’s compact structure gives it lower γ∞ values than linear alkanes like hexane, favoring stronger solvent interactions . The 1-ethylnonyl substituent’s bulk may further reduce γ∞, enhancing solubility in non-polar media. Comparatively, spiro-connected cyclohexane derivatives (e.g., thiazolone hybrids) show increased lipophilicity with larger substituents, suggesting similar trends for this compound .
Data Tables
Table 1: Key Properties of this compound and Comparators
Table 2: Substituent Effects on Cyclohexane Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
